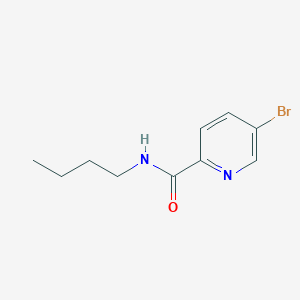
5-Bromo-N-butylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-Bromo-N-butylpicolinamide, is a derivative of picolinamide with a bromine atom and an N-butyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated heterocyclic compounds and their synthesis, characterization, and potential applications in pharmaceuticals and agrochemicals. These papers help to understand the broader context of brominated heterocycles and their relevance in chemical research.
Synthesis Analysis
The synthesis of brominated heterocyclic compounds is a topic of interest due to their utility in various chemical applications. For instance, the synthesis of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides is reported with good yields and characterized spectroscopically . Another paper describes a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, highlighting a selective Sandmeyer reaction . Additionally, the preparation of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters is developed, showcasing their potential as partners for cross-coupling reactions . These methods could potentially be adapted for the synthesis of 5-Bromo-N-butylpicolinamide.
Molecular Structure Analysis
The molecular structure of brominated heterocycles is often characterized using techniques such as X-ray diffraction, FT-IR, and NMR spectroscopy. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is determined using single crystal X-ray diffraction, revealing two symmetry-independent molecules in the asymmetric unit . These structural analyses are crucial for understanding the molecular geometry and potential interaction sites of such compounds.
Chemical Reactions Analysis
The reactivity of brominated heterocycles is of particular interest due to their potential in forming biologically active compounds. The papers suggest that these compounds can participate in various chemical reactions, such as cross-coupling reactions, which are essential for the synthesis of pharmaceuticals and agrochemicals . The ability to engage in such reactions makes brominated heterocycles versatile intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of bromine, a heavy and electronegative atom, can significantly affect these properties. The papers provided do not directly discuss the physical and chemical properties of 5-Bromo-N-butylpicolinamide, but the reported compounds offer a basis for comparison and prediction of its properties .
Safety And Hazards
5-Bromo-N-butylpicolinamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Propiedades
IUPAC Name |
5-bromo-N-butylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-2-3-6-12-10(14)9-5-4-8(11)7-13-9/h4-5,7H,2-3,6H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAGCDJKCBSYJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650065 |
Source


|
| Record name | 5-Bromo-N-butylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-butylpicolinamide | |
CAS RN |
951885-14-6 |
Source


|
| Record name | 5-Bromo-N-butyl-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-butylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

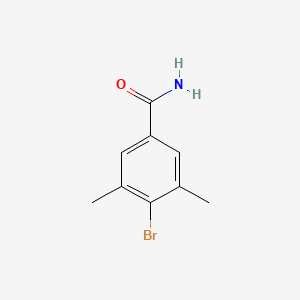
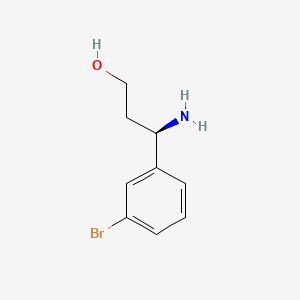
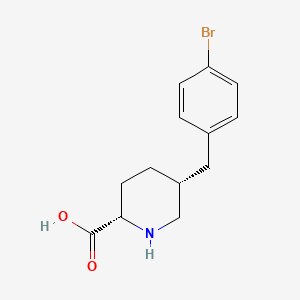
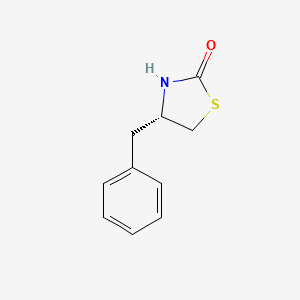
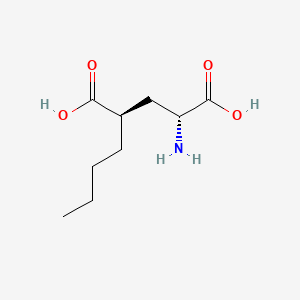
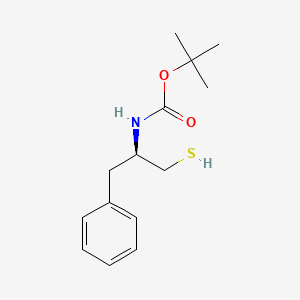

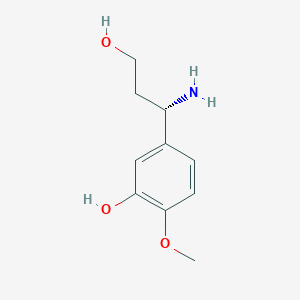
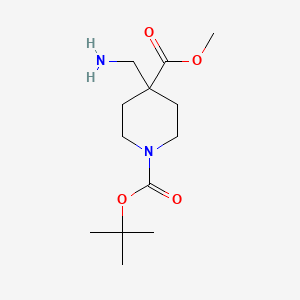
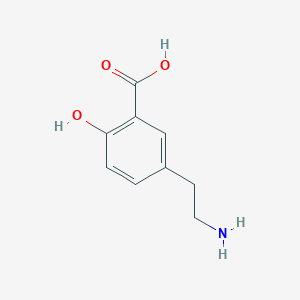
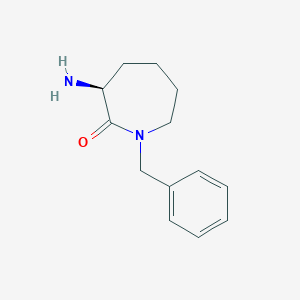
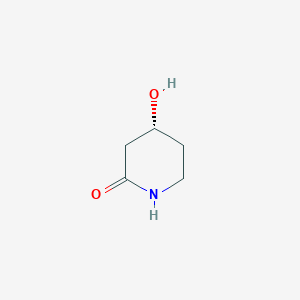
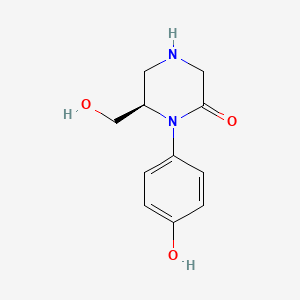
![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)